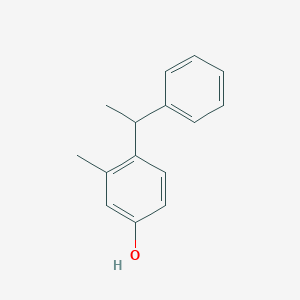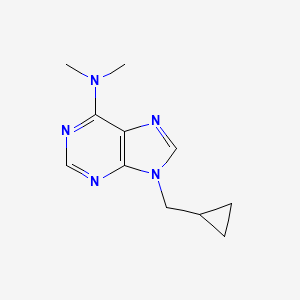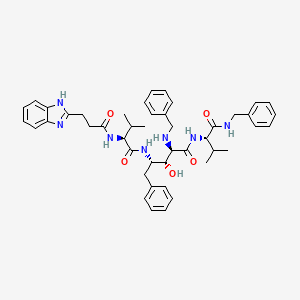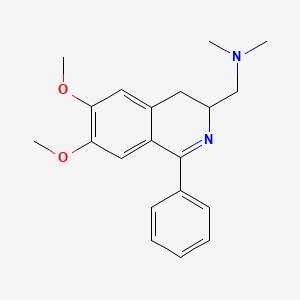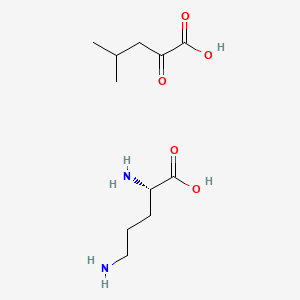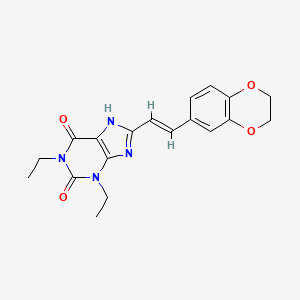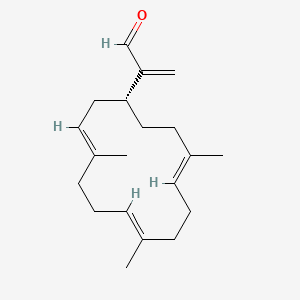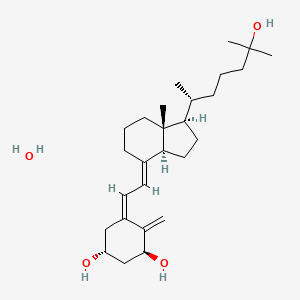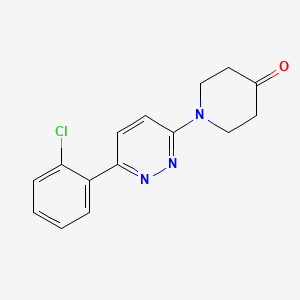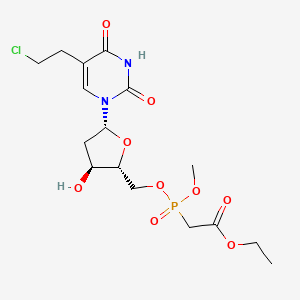
(((1-(5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(((1-(5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated ethyl group, a tetrahydropyrimidinyl moiety, and a phosphinyl acetic acid ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the tetrahydropyrimidinyl intermediate. This intermediate is then reacted with a chlorinated ethyl group under controlled conditions to form the desired product. The reaction typically requires the use of solvents such as dichloromethane and catalysts to facilitate the process. The final step involves the esterification of the phosphinyl acetic acid with ethanol to yield the ethyl ester oxide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The chlorinated ethyl group can be oxidized to form corresponding alcohols or acids.
Reduction: The tetrahydropyrimidinyl moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorinated ethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
The compound has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives may have therapeutic potential, particularly in cancer treatment due to the presence of the chlorinated ethyl group.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The chlorinated ethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects. The tetrahydropyrimidinyl moiety may interact with enzymes, altering their activity and influencing metabolic pathways.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
Gemcitabine: Another nucleoside analog with anticancer properties.
Uniqueness
The compound’s unique combination of a chlorinated ethyl group and a tetrahydropyrimidinyl moiety sets it apart from other similar compounds. This structural uniqueness may confer distinct biological activities and therapeutic potential.
特性
CAS番号 |
115365-21-4 |
|---|---|
分子式 |
C16H24ClN2O9P |
分子量 |
454.8 g/mol |
IUPAC名 |
ethyl 2-[[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxyphosphoryl]acetate |
InChI |
InChI=1S/C16H24ClN2O9P/c1-3-26-14(21)9-29(24,25-2)27-8-12-11(20)6-13(28-12)19-7-10(4-5-17)15(22)18-16(19)23/h7,11-13,20H,3-6,8-9H2,1-2H3,(H,18,22,23)/t11-,12+,13+,29?/m0/s1 |
InChIキー |
CVKYOGQCDHAVQJ-OXHRZZMISA-N |
異性体SMILES |
CCOC(=O)CP(=O)(OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)CCCl)O |
正規SMILES |
CCOC(=O)CP(=O)(OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



